![molecular formula C21H16N2S B2979826 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole CAS No. 102241-69-0](/img/structure/B2979826.png)
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole
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Overview
Description
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
Indole derivatives can be prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Multicomponent reactions (MCRs) offer access to complex molecules .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse. They are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, 1-alkyl-2-chloro-1H-indole-3-carbaldehydes can react with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols .Scientific Research Applications
- Role of 1H-indole-3-carbaldehyde : This compound serves as an ideal precursor in MCRs, leading to the synthesis of complex molecules. Researchers have explored its applications in sustainable reactions from 2014 to 2021 .
- Antimycobacterial Activity : These compounds were further evaluated against Mycobacterium tuberculosis (H37Rv), Mycobacterium smegmatis, Mycobacterium fortuitum, and multidrug-resistant TB strains .
- Functional Group Flexibility : Their inherent functional groups allow for diverse bond-building methods, enhancing chemo-, stereo-, and regioselectivity .
Multicomponent Reactions (MCRs) and Sustainable Synthesis
Antibacterial and Antimycobacterial Properties
Heterocyclic Scaffold Synthesis
Fischer Indole Synthesis
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to inhibit the biosynthesis of certain mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (COX) enzymes .
Result of Action
Indole derivatives are known to have various biological activities, which suggest that they can induce a variety of molecular and cellular effects .
Future Directions
properties
IUPAC Name |
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-3-8-18-14(6-1)16(12-22-18)21(20-10-5-11-24-20)17-13-23-19-9-4-2-7-15(17)19/h1-13,21-23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFWNXAUVOFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole |
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